molecular formula C11H14N2OS B057158 (4-Aminophenyl)(thiomorpholino)methanone CAS No. 874831-37-5

(4-Aminophenyl)(thiomorpholino)methanone

Cat. No. B057158
M. Wt: 222.31 g/mol
InChI Key: GJDBUOPLZVNRRN-UHFFFAOYSA-N
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Description

“(4-Aminophenyl)(thiomorpholino)methanone” is a chemical compound with the molecular formula C11H14N2OS. It contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 primary amine (aromatic), and 1 sulfide .


Molecular Structure Analysis

The molecular structure of “(4-Aminophenyl)(thiomorpholino)methanone” includes 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 primary amine (aromatic), and 1 sulfide .

Scientific Research Applications

Degradation of Environmental Pollutants

Advanced Oxidation Processes (AOPs) have been investigated for the degradation of acetaminophen, an environmental pollutant, producing by-products such as 4-aminophenol. This highlights the potential role of related compounds in environmental detoxification and the study of their biotoxicity and degradation pathways (Qutob et al., 2022).

Therapeutic Effects and Biochemical Applications

4-Phenylbutyric acid, a compound with a structural motif similar to 4-aminophenol derivatives, has been explored for its therapeutic effects, particularly in maintaining proteostasis. This involves preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress, suggesting potential biomedical applications of structurally related compounds (Kolb et al., 2015).

Metabolism and Toxicology Studies

Studies on the metabolism of drugs like methadone reveal the complexity of pharmacokinetic and toxicological profiles, which can vary significantly between individuals. Understanding the metabolism and interaction of compounds such as “(4-Aminophenyl)(thiomorpholino)methanone” could be crucial for their safe and effective therapeutic use (Dinis-Oliveira, 2016).

Biomolecular Interactions and Chemosensors

The development of fluorescent chemosensors based on structural analogs like 4-methyl-2,6-diformylphenol demonstrates the potential for creating sensitive and selective detection systems for various analytes. This suggests a research avenue for “(4-Aminophenyl)(thiomorpholino)methanone” in designing novel chemosensors or probes for biochemical applications (Roy, 2021).

Advanced Materials and Environmental Applications

Research into methanotrophs using methane as a carbon source to produce valuable bioproducts indicates the intersection of environmental science and biotechnology. Compounds related to “(4-Aminophenyl)(thiomorpholino)methanone” could play roles in bioremediation or as precursors in the synthesis of advanced materials (Strong et al., 2015).

properties

IUPAC Name

(4-aminophenyl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDBUOPLZVNRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267446
Record name (4-Aminophenyl)-4-thiomorpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)(thiomorpholino)methanone

CAS RN

874831-37-5
Record name (4-Aminophenyl)-4-thiomorpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874831-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Aminophenyl)-4-thiomorpholinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-(4-nitrobenzoyl)thiomorpholine (1.26 g, 5 mmol) in ethanol (80 mL) and water (20 mL) was added NH4Cl (2.65 g) and heated to 80° C. To this heterogeneous reaction mixture at 80° C. was added iron powder (2.75 g) portion wise manner under a vigorous stirring in nitrogen atmosphere and the stirring was continued for 2 h. The reaction mixture was filtered through a Celite pad when hot and washed the pad with methanol. The filtrate was concentrated, diluted with water, extracted with CH2Cl2 (3×75 mL), dried (Na2SO4), filtered and concentrated. Finally dried under high vacuum to afford 1.11 g (100%) of the 4-(4-aminobenzoyl)thiomorpholine. 1H NMR (CDCl3, 300 MHz): δ 7.21 (d, 2H, J=8.4 Hz), 6.64 (d, 2H, J=8.1 Hz), 3.86 (br s, 6H), 2.64 (t, 4H, J=4.5 Hz); LCMS (m/z): 223 (MH+).
Name
4-(4-nitrobenzoyl)thiomorpholine
Quantity
1.26 g
Type
reactant
Reaction Step One
Name
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.75 g
Type
catalyst
Reaction Step Two

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